![molecular formula C19H19NO2S2 B2481858 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide CAS No. 2097890-58-7](/img/structure/B2481858.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide” is a compound that is offered by Benchchem. It contains furan and thiophene moieties, which are both five-membered heterocyclic compounds .
Synthesis Analysis
Thiophene derivatives, such as the one in this compound, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes furan and thiophene moieties. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Thiophene is also a five-membered ring but contains four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products. For instance, the Gewald reaction mentioned earlier is a typical method for synthesizing aminothiophene derivatives .Scientific Research Applications
Coordination Chemistry and Metal Complexes
Schiff bases, including H2L, have been extensively studied due to their facile synthesis and diverse donor groups. In coordination chemistry, Schiff bases serve as unique ligands, forming metal complexes with mono-, bi-, and polydentate binding modes. H2L, upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates, yields complexes with a stoichiometric ratio of 1:2 (metal to ligand). Spectroscopic studies confirm that the ligand chelates to the metal ion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. These complexes exhibit stability and find applications in various fields .
Biological Activities and Cytotoxicity
Schiff bases often possess potent biological activities. The presence of azomethine nitrogen (C=N) in H2L allows it to interact with biomolecules like proteins and amino acids. In vitro cytotoxicity studies reveal that the free ligand (H2L) is more potent than its metal complexes against HePG-2 and HCT-116 cell lines. This suggests potential applications in cancer research and drug development .
Antibacterial and Antifungal Properties
Certain Schiff bases, especially those containing heterocyclic derivatives with nitrogen and oxygen atoms, exhibit antibacterial and antifungal activities. The furan Schiff base derivatives, including H2L, behave as bidentate ligands via azomethine-N and furanyl-O. These properties make them promising candidates for combating microbial infections .
Catalysis and Analytical Chemistry
Schiff base complexes have been utilized in catalytic processes. Their stability and ability to form metal chelates make them suitable for catalytic applications. Additionally, Schiff bases find use in analytical chemistry due to their distinctive spectral properties, allowing sensitive detection and quantification of various analytes .
Agrochemical Applications
Schiff bases have been explored for their potential in agrochemicals. Their metal complexes may enhance the bioavailability of essential nutrients or act as growth regulators. Further research could uncover novel applications in crop protection and soil health management .
Dye Industry and Colorants
Historically, Schiff bases were employed in the dye industry. Their ability to form colored complexes with metal ions led to their use as colorants. While this application has diminished over time, it remains an interesting historical context for understanding the versatility of Schiff bases .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-19(10-13-23-15-6-2-1-3-7-15)20-14-16(17-8-4-11-22-17)18-9-5-12-24-18/h1-9,11-12,16H,10,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSQBYFRCBDOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

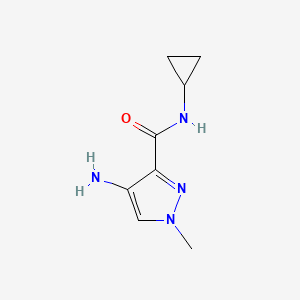
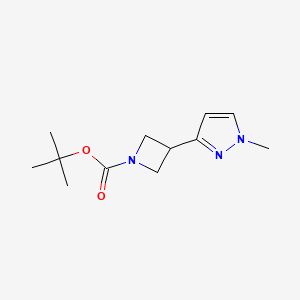
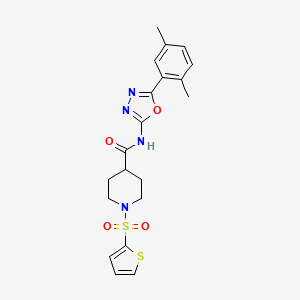
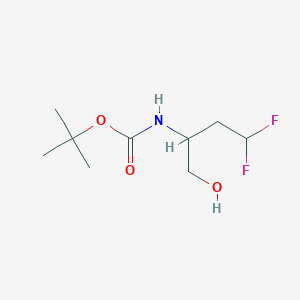
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)
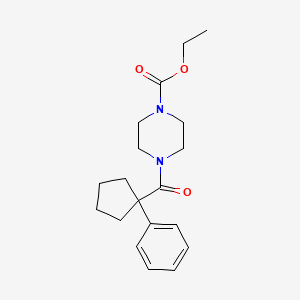
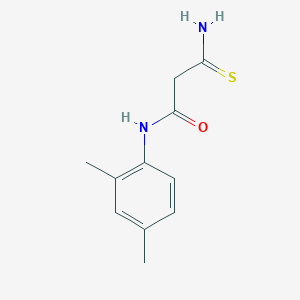
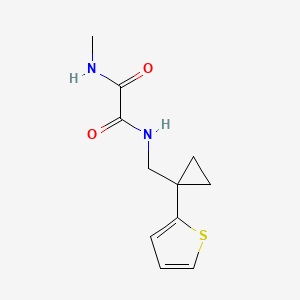
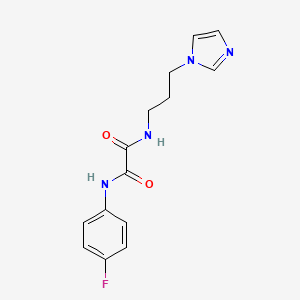
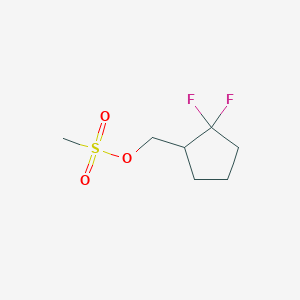
![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)
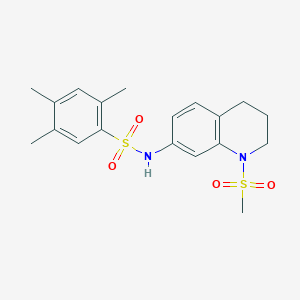
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)